Methyl 3-cyano-4-methylbenzoate chemical properties
Methyl 3-cyano-4-methylbenzoate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 3-cyano-4-methylbenzoate
Abstract
Methyl 3-cyano-4-methylbenzoate is a strategically important multifunctional aromatic compound, distinguished by its substituted toluene core bearing both a nitrile (cyano) and a methyl ester group. This unique arrangement of electron-withdrawing groups makes it a highly valuable and versatile intermediate in advanced organic synthesis. For researchers and professionals in drug development, fine chemicals, and materials science, this molecule serves as a pivotal building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a predictive analysis of its spectroscopic signature, detailed synthetic protocols, an exploration of its chemical reactivity, and a discussion of its applications, particularly in the pharmaceutical sector.
Introduction & Significance
Methyl 3-cyano-4-methylbenzoate, with CAS number 35066-32-1, is a bifunctional organic molecule that has garnered significant interest as a synthetic intermediate.[1] Its structure is centered on a benzene ring substituted at the 1, 3, and 4 positions with methyl, cyano, and methyl carboxylate groups, respectively. The interplay between the electron-withdrawing cyano and ester functionalities and the electron-donating methyl group creates a unique electronic profile that dictates its reactivity and utility.
The primary value of this compound lies in its capacity to serve as a scaffold for further chemical modification. The nitrile and ester groups are amenable to a wide range of chemical transformations, allowing for the stepwise and controlled introduction of new functionalities. This makes it an ideal starting material for the synthesis of pharmaceutical agents and other high-value organic compounds. Notably, derivatives of cyanobenzoic acid are recognized as crucial intermediates in the preparation of cardiovascular drugs, antibiotics, and agents for regulating the nervous system.[2] Furthermore, specific cyanobenzoic acid derivatives have been identified as key intermediates for producing platelet aggregation inhibitors, which are vital in the treatment and prevention of thrombosis.[3]
Caption: Chemical structure of Methyl 3-cyano-4-methylbenzoate.
Physicochemical Properties
The fundamental physical and chemical properties of Methyl 3-cyano-4-methylbenzoate are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 35066-32-1 | [1][4] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | Yellow to brown solid | [4] |
| Boiling Point | 289.2 ± 28.0 °C (Predicted) | [4] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Poorly soluble in water; miscible with common organic solvents like DMF, CH₂Cl₂. | Inferred from[5][6] |
| Storage | Store sealed in a dry environment at room temperature. | [1][4] |
Spectroscopic Characterization (Predictive Analysis)
While a comprehensive public database of experimental spectra for this specific molecule is limited, its spectroscopic features can be reliably predicted based on its functional groups and by analogy to structurally similar compounds. This predictive approach is a cornerstone of modern chemical structure elucidation.
Predicted Spectroscopic Data Summary
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale & Notes |
| ¹H NMR | Aromatic Protons (3H) | δ 7.5 - 8.2 ppm | Three distinct signals in the aromatic region, likely appearing as doublets and a singlet, influenced by the anisotropic and electronic effects of the three different substituents. |
| Methyl Ester (3H) | δ ~3.9 ppm | A sharp singlet, characteristic of methyl ester protons. | |
| Ring Methyl (3H) | δ ~2.5 ppm | A singlet corresponding to the methyl group attached to the aromatic ring. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 ppm | Typical chemical shift for an ester carbonyl carbon. |
| Nitrile Carbon (C≡N) | δ ~118 ppm | Characteristic shift for a nitrile carbon. | |
| Aromatic Carbons | δ 125 - 140 ppm | Multiple signals corresponding to the six carbons of the benzene ring. | |
| Methyl Ester Carbon | δ ~52 ppm | Signal for the -OCH₃ carbon. | |
| Ring Methyl Carbon | δ ~20 ppm | Signal for the ring-attached -CH₃ carbon. | |
| IR Spectroscopy | C≡N Stretch | ~2230 cm⁻¹ (Strong, sharp) | A highly characteristic absorption for the nitrile functional group. |
| C=O Stretch (Ester) | ~1725 cm⁻¹ (Strong) | A prominent peak indicating the presence of the ester carbonyl group.[7] | |
| C-O Stretch (Ester) | ~1280 cm⁻¹ & ~1100 cm⁻¹ | Two characteristic stretches for the ester C-O bonds. | |
| Aromatic C=C Stretch | ~1600, ~1450 cm⁻¹ | Absorptions typical of the benzene ring. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 175 | Corresponds to the molecular weight of the compound. |
| Key Fragments | m/z = 144 | Loss of the methoxy radical (•OCH₃). | |
| m/z = 116 | Loss of the entire methoxycarbonyl group (•COOCH₃). |
Synthesis & Manufacturing
The most efficient and commonly cited method for preparing Methyl 3-cyano-4-methylbenzoate is through a palladium-catalyzed cyanation reaction, a modern variation of the Rosenmund-von Braun reaction. This method offers high yields and functional group tolerance, making it a preferred choice in synthetic chemistry.
Causality in Experimental Design: The choice of a palladium catalyst, specifically Tetrakis(triphenylphosphine)palladium(0), is critical as it efficiently facilitates the oxidative addition to the aryl halide (the methyl 3-iodo-4-methylbenzoate starting material). Zinc cyanide is used as the cyanide source because it is less toxic than other cyanide salts and its transmetalation step with the palladium complex is highly effective. N,N-Dimethylformamide (DMF) is selected as the solvent due to its high boiling point, which allows the reaction to be conducted at the required temperature (80 °C), and its ability to dissolve both the organic substrate and the inorganic cyanide salt.
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation[6]
This protocol describes the synthesis of Methyl 3-cyano-4-methylbenzoate from Methyl 3-iodo-4-methylbenzoate.
Step 1: Reaction Setup
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-iodo-4-methylbenzoate (10.0 mmol, 1.0 eq).
-
Add zinc cyanide (Zn(CN)₂, 10.0 mmol, 1.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.0 mmol, 0.2 eq).
-
Under a nitrogen atmosphere, add 20 mL of anhydrous N,N-dimethylformamide (DMF).
Step 2: Reaction Execution
-
Immerse the flask in an oil bath and heat the reaction mixture to 80 °C.
-
Stir the mixture vigorously at this temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Extraction
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with saturated brine (NaCl solution) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Step 4: Purification
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure Methyl 3-cyano-4-methylbenzoate.
Caption: Key reaction pathways for Methyl 3-cyano-4-methylbenzoate.
Applications in Research & Drug Development
The primary application of Methyl 3-cyano-4-methylbenzoate is as a high-value intermediate in the synthesis of complex organic molecules. Its bifunctional nature allows it to be incorporated into larger structures, providing a scaffold that can be further elaborated.
-
Pharmaceutical Intermediates: The most significant application is in drug discovery and development. As supported by patent literature, cyanobenzoic acid derivatives are precursors to potent therapeutic agents. They are particularly noted for their use in developing platelet aggregation inhibitors , which are critical for treating and preventing thrombotic diseases such as heart attacks, strokes, and peripheral vascular disease. [3]The cyano and ester moieties serve as chemical handles to build the more complex heterocyclic systems often found in active pharmaceutical ingredients.
-
Fine & Specialty Chemicals: Beyond pharmaceuticals, this compound can be used to synthesize various specialty chemicals, including dyes, polymers, and liquid crystal materials, where substituted benzoic acid structures are often required. [2]
Safety & Handling
While a specific Safety Data Sheet (SDS) for Methyl 3-cyano-4-methylbenzoate should always be consulted, hazard information can be inferred from structurally related compounds. Analogs such as Methyl 3-amino-4-methylbenzoate and Methyl 3-methylbenzoate are classified with the following GHS hazard statements:
-
H315: Causes skin irritation. [8][9]* H319: Causes serious eye irritation. [8][9]* H335: May cause respiratory irritation. [8][9] Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a standard lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [1][4]
Conclusion
Methyl 3-cyano-4-methylbenzoate is a compound of significant synthetic value. Its well-defined structure, featuring three distinct and reactive functional sites, makes it an exemplary building block for researchers in medicinal chemistry and materials science. The reliable methods for its synthesis and the predictable reactivity of its nitrile and ester groups provide a robust platform for the creation of novel and complex molecules. Its established role as an intermediate in the development of antithrombotic agents underscores its importance and potential in the pharmaceutical industry, making a thorough understanding of its chemical properties essential for any scientist working in this field.
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